molecular formula C19H20Cl2N4O2S B2487862 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-91-6

2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile

Cat. No. B2487862
M. Wt: 439.36
InChI Key: MWBSBWXNNYBNOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of diazepane-based compounds, including those similar to the target compound, often involves multicomponent reactions and subsequent intramolecular cyclization. For instance, Banfi et al. (2007) explored a two-step approach to synthesize diazepane systems via a Ugi multicomponent reaction followed by Mitsunobu cyclization, achieving high yields (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Another method involves the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).

Molecular Structure Analysis

Studies on zinc and platinum complexes of related diazafluorenones provide insight into the molecular structure and coordination behavior of such compounds. Maguire et al. (2009) described the coordination of diazafluoren-9-one with zinc, leading to complexes where the metal-nitrogen distances vary significantly, indicating the complex molecular geometry these compounds can exhibit (Maguire, Seward, Baljak, Reumann, Ortin, Banide, Nikitin, Müller‐Bunz, & McGlinchey, 2009).

Chemical Reactions and Properties

The chemical behavior of diazepane derivatives can be quite diverse. For instance, Tanaka et al. (2007) synthesized a series of 1,4-diazepane-2,5-diones as chymase inhibitors, demonstrating the functionalization and chemical reactivity of such frameworks (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Banfi et al. (2007) described a method for synthesizing diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, which could be relevant to synthesizing compounds similar to the one (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Biological and Medicinal Properties

Antimicrobial Evaluation

  • A 2019 study synthesized compounds with quinoline clubbed with sulfonamide moiety, which were then evaluated for antimicrobial activity. This indicates potential applications of similar compounds in antimicrobial therapies (2019).

Synthesis and Docking Studies

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if this compound has interesting biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N4O2S/c1-13-10-14(2)23-19(16(13)12-22)24-6-3-7-25(9-8-24)28(26,27)18-5-4-15(20)11-17(18)21/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBSBWXNNYBNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile

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